molecular formula C10H12N2O2S B2629977 4-(2-Nitrophenyl)thiomorpholine CAS No. 428819-37-8

4-(2-Nitrophenyl)thiomorpholine

Cat. No.: B2629977
CAS No.: 428819-37-8
M. Wt: 224.28
InChI Key: NEKPVRYSVKNVMG-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)thiomorpholine is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom in the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Nitrophenyl)thiomorpholine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitrochlorobenzene with thiomorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)thiomorpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The nitrophenyl group can participate in further substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed

    Reduction: 4-(2-Aminophenyl)thiomorpholine.

    Oxidation: this compound sulfoxide or sulfone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Nitrophenyl)thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)thiomorpholine depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in hydrogen bonding or electrostatic interactions with the target. The thiomorpholine ring can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)thiomorpholine: Similar structure but with the nitrophenyl group at the 4-position.

    4-(2-Nitrophenyl)morpholine: Similar structure but with an oxygen atom instead of sulfur in the ring.

    4-(2-Aminophenyl)thiomorpholine: Reduction product of 4-(2-Nitrophenyl)thiomorpholine.

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a thiomorpholine ring. The sulfur atom in the ring increases the compound’s lipophilicity and provides a site for further chemical modifications. This combination of features makes it a valuable building block in the synthesis of bioactive molecules and materials with specific properties.

Properties

IUPAC Name

4-(2-nitrophenyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKPVRYSVKNVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-2-nitro-benzene (2.0 mmol, 0.21 mL), triethylamine (3.0 mmol, 0.42 mL) and thiomorpholine (3.0 mmol, 0.30 mL) in dioxane (2 mL) was irradiated using microwave for 15 minutes at a temperature of 160° C. The solution was then cooled to room temperature and concentrated in vacuo and the resulting residue was purified using column chromatography on silica gel to provide 4-(2-Nitro-phenyl)-thiomorpholine. To the solution of this nitro compound in MeOH (10 mL) was added Pd on carbon (5% Pd, 100 mg). The resulting reaction mixture was stirred under a hydrogen atmosphere at room temperature for about 15 hours. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to provide compound 39A. HPLC-MS RT=1.06 minutes, mass calculated formula C10H14N2S 194.09, observed LCMS m/z 195.10 (M+H).
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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